molecular formula C19H15N3O3 B1205893 5-(2-Furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole

5-(2-Furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole

Cat. No. B1205893
M. Wt: 333.3 g/mol
InChI Key: PWKQDVVKYZCFLE-UHFFFAOYSA-N
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Description

5-(2-furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole is a phenylpyridine.

Scientific Research Applications

Antimicrobial Properties

5-(2-Furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole and its derivatives have demonstrated antimicrobial activities. A study by Başoğlu et al. (2013) explored the antimicrobial effects of new 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives, revealing potential against tested microorganisms (Başoğlu et al., 2013). Similarly, Krishna et al. (2015) synthesized novel coumarins featuring 1,2,4-oxadiazole, which were evaluated for antibacterial and antifungal activities (Krishna et al., 2015).

Anthelmintic Activities

The anthelmintic potential of 1,2,4-oxadiazole derivatives has also been investigated. Haugwitz et al. (1985) reported the synthesis and nematocidal and taeniacidal activities of various 3- and 5-(isothiocyanatophenyl)-1,2,4-oxadiazoles, demonstrating effectiveness against gastrointestinal nematodes and hookworms in animals (Haugwitz et al., 1985).

Anticancer Properties

Several studies have focused on the anticancer properties of 1,2,4-oxadiazole derivatives. Vinayak et al. (2014) synthesized and evaluated novel acetamide derivatives of 1,3,4-oxadiazole for their cytotoxicity on various human leukemic cell lines, revealing significant cytotoxic effects on specific cell lines (Vinayak et al., 2014). Another study by Yakantham et al. (2019) synthesized a new series of isoxazol-5-yl-1,2,4-oxadiazole derivatives and tested their anticancer activity, demonstrating promising results on different cancer cell lines (Yakantham et al., 2019).

Corrosion Inhibition

The compound's derivatives have been studied for their applications in corrosion inhibition. Rochdi et al. (2014) examined the inhibitive properties of 1,3,4-oxadiazole derivatives on brass corrosion in simulated cooling water, indicating effective corrosion control (Rochdi et al., 2014).

Neurological Applications

Tsitsa et al. (1989) synthesized bisubstituted 1,3,4-oxadiazoles and tested them for anticonvulsant activity, finding significant potency in certain derivatives (Tsitsa et al., 1989).

properties

Product Name

5-(2-Furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

5-(furan-2-yl)-3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15N3O3/c1-12-5-7-13(8-6-12)15-10-9-14(18(20-15)23-2)17-21-19(25-22-17)16-4-3-11-24-16/h3-11H,1-2H3

InChI Key

PWKQDVVKYZCFLE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CO4)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CO4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole
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